molecular formula C11H15N3O2 B1443833 Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 1211532-57-8

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1443833
CAS No.: 1211532-57-8
M. Wt: 221.26 g/mol
InChI Key: UNBNPLUDXKAUCN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with an ethyl ester and an amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with 1,5-diaminopentane in the presence of a base, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring system.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its various biological activities:

  • Antimicrobial Activity : Research indicates that compounds similar to ethyl 2-amino derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Antitumor Properties : Preliminary studies have shown that naphthyridine derivatives can inhibit tumor cell growth. This compound may hold promise as a lead compound in cancer therapy.
  • CNS Activity : Some studies suggest that naphthyridine derivatives can interact with neurotransmitter systems in the central nervous system (CNS), indicating potential applications in treating neurological disorders such as depression or anxiety.

Medicinal Chemistry Applications

The structural characteristics of this compound make it an attractive candidate for further medicinal chemistry research:

  • Lead Compound Development : Its unique structure allows for modifications that could enhance efficacy and reduce side effects. Researchers can explore various substitutions on the naphthyridine ring to optimize biological activity.
  • Synthesis of Analogues : The compound serves as a scaffold for synthesizing analogues with improved pharmacological profiles. This strategy is common in drug discovery to identify more potent and selective agents.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several naphthyridine derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that ethyl 2-amino derivatives could induce apoptosis in cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 3: CNS Effects

Research involving animal models indicated that naphthyridine derivatives could modulate serotonin levels in the brain. This compound showed promise as an anxiolytic agent with fewer side effects compared to traditional benzodiazepines.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
  • Methyl 2-amino-5,6,7,8-tetrahydro-3-quinolinecarboxylate
  • Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.29 g/mol
  • CAS Number : 260247-85-6
  • MDL Number : MFCD18257056
  • IUPAC Name : Ethyl 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate

This compound exhibits several biological activities primarily through its interaction with various biological targets:

  • Antitumor Activity : Research indicates that derivatives of naphthyridine compounds can inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. Ethyl 2-amino derivatives have shown selective inhibition against certain isoforms of PI3K, suggesting a potential role in cancer therapeutics .
  • Antimicrobial Properties : Some studies have reported that naphthyridine derivatives possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .
  • Neuroprotective Effects : There is evidence that compounds related to ethyl 2-amino-naphthyridines can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of this compound:

Study FocusFindingsReference
Antitumor ActivityInhibition of PI3K signaling pathways leading to reduced cell proliferation in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; mechanism involves cell membrane disruption
NeuroprotectionReduced apoptosis in SH-SY5Y cells exposed to oxidative stress; modulation of AChE activity

Case Studies

  • Case Study on Cancer Treatment :
    • A recent study investigated the efficacy of ethyl 2-amino derivatives in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .
  • Case Study on Neurodegenerative Disorders :
    • In a clinical trial involving patients with mild cognitive impairment, ethyl 2-amino derivatives demonstrated improvements in cognitive function scores compared to placebo. The proposed mechanism included the inhibition of acetylcholinesterase (AChE) and antioxidant effects .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

Toxicity ParameterResult
Acute Oral ToxicityModerate toxicity observed at high doses
Skin IrritationMild irritation noted in dermal exposure studies
Eye IrritationPotential for serious eye damage; caution advised during handling

Properties

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-5-7-6-13-4-3-9(7)14-10(8)12/h5,13H,2-4,6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNPLUDXKAUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2CCNCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856602
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211532-57-8
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

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